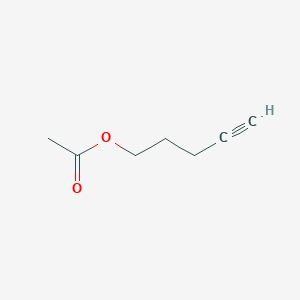

4-Pentyn-1-YL acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pent-4-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-9-7(2)8/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNIPEZTZSRYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452427 | |

| Record name | 4-PENTYN-1-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14604-46-7 | |

| Record name | 4-PENTYN-1-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Pentyn-1-yl Acetate (CAS No. 14604-46-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-pentyn-1-yl acetate, a versatile bifunctional molecule with significant applications in modern organic synthesis and drug discovery. The document details its physicochemical properties, provides a robust, validated protocol for its synthesis and purification, and offers an in-depth analysis of its characterization through spectroscopic methods. Furthermore, this guide explores the strategic importance of the terminal alkyne and acetate functionalities, with a particular focus on their role as building blocks in medicinal chemistry and their application in bioorthogonal "click" chemistry for the development of novel therapeutics.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of contemporary drug discovery, the demand for versatile and precisely functionalized molecular scaffolds is paramount. This compound (CAS No. 14604-46-7) emerges as a molecule of significant interest due to its unique combination of a terminal alkyne and a primary acetate ester. This distinct architecture allows for orthogonal reactivity, enabling sequential or one-pot modifications that are crucial in the synthesis of complex molecular targets. The terminal alkyne serves as a handle for a multitude of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The acetate group, on the other hand, can be readily hydrolyzed to reveal a primary alcohol, providing a site for further functionalization or serving as a key pharmacophoric element. This guide aims to provide researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application and characterization.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 14604-46-7 | |

| Molecular Formula | C₇H₁₀O₂ | |

| Molecular Weight | 126.15 g/mol | |

| Appearance | Solid | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected and reported spectral data.

-

-

δ ~ 4.1 ppm (t, 2H): The two protons on the carbon adjacent to the acetate oxygen (-CH₂-O-). The triplet splitting would arise from coupling to the adjacent methylene group.

-

δ ~ 2.2 ppm (td, 2H): The two protons on the carbon adjacent to the alkyne (≡C-CH₂-). The triplet of doublets splitting would be due to coupling with the adjacent methylene group and the terminal alkyne proton.

-

δ ~ 2.0 ppm (s, 3H): The three protons of the acetate methyl group (-O-C(=O)-CH₃).

-

δ ~ 1.9 ppm (t, 1H): The terminal alkyne proton (≡C-H). The triplet splitting is a result of long-range coupling with the adjacent methylene protons.

-

δ ~ 1.8 ppm (p, 2H): The two protons of the central methylene group (-CH₂-CH₂-CH₂-). The pentet (or multiplet) splitting would be due to coupling with the two adjacent methylene groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~ 171.0 ppm: Carbonyl carbon of the acetate group.

-

δ ~ 83.0 ppm: Quaternary carbon of the alkyne.

-

δ ~ 69.0 ppm: Terminal carbon of the alkyne.

-

δ ~ 63.0 ppm: Carbon adjacent to the acetate oxygen (-CH₂-O-).

-

δ ~ 28.0 ppm: Central methylene carbon.

-

δ ~ 21.0 ppm: Methyl carbon of the acetate group.

-

δ ~ 15.0 ppm: Carbon adjacent to the alkyne (≡C-CH₂-).

-

-

IR (Infrared) Spectroscopy:

-

~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

-

~2120 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.

-

~1740 cm⁻¹ (strong): C=O stretch of the ester.

-

~1240 cm⁻¹ (strong): C-O stretch of the ester.

-

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the acetylation of its commercially available precursor, 4-pentyn-1-ol. The following protocol is based on established esterification procedures using acetic anhydride and pyridine.[4][5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

4-Pentyn-1-ol (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (anhydrous, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-pentyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add anhydrous pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.5 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The terminal alkyne and the acetate group offer orthogonal handles for molecular elaboration.

The Terminal Alkyne: A Gateway to Complexity

The terminal alkyne is a privileged functional group in drug design.[7][8] Its linear geometry can act as a rigid spacer, and it can participate in a variety of carbon-carbon bond-forming reactions. Most significantly, it is a key participant in bioorthogonal click chemistry .[1]

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage.[2] This reaction is central to many modern drug discovery strategies, including:

-

Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing an azide or alkyne can be "clicked" together to rapidly generate libraries of more complex molecules for screening.

-

Target Identification and Validation: this compound can be incorporated into a bioactive molecule as a tag. The terminal alkyne can then be used to attach a reporter molecule (e.g., a fluorophore or biotin) via a click reaction, enabling the visualization and isolation of the biological target.

-

Prodrug Design: The triazole linkage formed via click chemistry can be designed to be cleavable under specific physiological conditions, allowing for the targeted release of a drug.

The Acetate Group: A Latent Hydroxyl and Pharmacophore

The acetate group serves two primary roles in drug design:

-

Protecting Group: The acetate effectively masks the reactivity of the primary alcohol. This allows for selective manipulation of the alkyne terminus without interference from the hydroxyl group. The acetate can then be readily removed under mild basic conditions to reveal the alcohol for subsequent reactions.

-

Pharmacophoric Element: In some contexts, the ester functionality itself can contribute to the biological activity of a molecule by participating in hydrogen bonding or other interactions with a biological target.

Logical Relationship of Functionalities

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

13C NMR of pent-4-ynyl acetate

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Pent-4-ynyl Acetate

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of pent-4-ynyl acetate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation of this versatile bifunctional molecule. We will explore the causality behind chemical shifts, the application of advanced NMR techniques like DEPT for unambiguous signal assignment, and the self-validating methodologies required for ensuring data integrity.

Introduction: The Structural Significance of Pent-4-ynyl Acetate

Pent-4-ynyl acetate is a valuable building block in organic synthesis, featuring two distinct and orthogonally reactive functional groups: a terminal alkyne and an acetate ester. The terminal alkyne allows for a variety of coupling reactions (e.g., Sonogashira, click chemistry), while the acetate group can serve as a protecting group for the primary alcohol or be hydrolyzed to reveal it. Accurate structural characterization is paramount for confirming its identity and purity.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon skeleton of the molecule.[1] Unlike proton (¹H) NMR, ¹³C NMR spectra, particularly when proton-decoupled, typically display a single signal for each chemically non-equivalent carbon atom, making it a powerful method for counting the unique carbons in a molecule.[2]

Molecular Structure and Predicted ¹³C NMR Signals

The first step in any spectral analysis is a thorough understanding of the molecule's structure and symmetry. Pent-4-ynyl acetate (C₇H₁₀O₂) possesses no internal planes of symmetry. Consequently, all seven carbon atoms are chemically distinct and are expected to produce seven unique resonance signals in the ¹³C NMR spectrum.[3][4]

To facilitate discussion, the carbon atoms are labeled as shown below. This labeling is for illustrative purposes and does not follow IUPAC nomenclature.

Caption: Structure of Pent-4-ynyl Acetate with Labeled Carbons.

Causality of Chemical Shifts: A Predictive Analysis

The chemical shift (δ) of a carbon nucleus is determined by its local electronic environment. Electronegative atoms, π-systems, and hybridization state are the primary factors influencing the degree of shielding and thus the resonance frequency.[2][5]

Based on established chemical shift correlation charts, we can predict the approximate regions for each of the seven signals.[5][6][7]

| Labeled Carbon | Chemical Environment | Hybridization | Key Influencing Factors | Predicted Chemical Shift (δ, ppm) |

| Cg | Acetate Methyl (C H₃-C=O) | sp³ | Adjacent to carbonyl group | 20 - 30 |

| Cf | Carbonyl (C =O) | sp² | Ester carbonyl, highly deshielded | 170 - 175 |

| Ce | Methylene (-O-C H₂) | sp³ | Bonded to electronegative oxygen | 60 - 70 |

| Cd | Methylene (-C H₂-CH₂) | sp³ | Alkane-like, β to oxygen | 27 - 35 |

| Cc | Methylene (-C H₂-C≡) | sp³ | Alkane-like, α to alkyne | 14 - 20 |

| Cb | Internal Alkyne (-C ≡CH) | sp | sp hybridization, part of π-system | 80 - 90 |

| Ca | Terminal Alkyne (-C≡C H) | sp | sp hybridization, terminal position | 68 - 75 |

This predictive table serves as our primary hypothesis for spectral assignment. The significant downfield shift of the carbonyl carbon (Cf) and the methylene carbon attached to oxygen (Ce) makes them easily identifiable. The remaining signals in the aliphatic and alkyne regions require more nuanced analysis.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data relies on a rigorous and well-documented experimental procedure. The following protocol describes a standard method for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Caption: Experimental Workflow for ¹³C NMR Spectroscopy.

Rationale for Experimental Choices

-

Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for esters and its distinct solvent signal (~77.16 ppm), which is used for the field-frequency lock.[6]

-

Reference: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[8][9]

-

Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all protons, collapsing the carbon-proton spin-spin couplings and resulting in a simplified spectrum where each carbon signal appears as a sharp singlet.[10] This also provides a modest signal enhancement through the Nuclear Overhauser Effect (NOE).

-

Number of Scans (NS) and Relaxation Delay (D1): The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate signal averaging over many scans to achieve an adequate signal-to-noise ratio.[1] A relaxation delay (D1) of at least 2 seconds is chosen to allow most protonated carbons to relax, though quaternary carbons (like Cf and Cb) relax more slowly and may appear with lower relative intensity.

Advanced Spectral Interpretation: Unambiguous Assignment with DEPT

While our predictive table provides a strong foundation, overlapping signals in the aliphatic and alkyne regions can create ambiguity. Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide an elegant solution by editing the spectrum based on the number of attached protons.[1]

-

DEPT-90: This experiment exclusively shows signals from carbons bonded to a single hydrogen (CH groups).

-

DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative (inverted) peaks. Quaternary carbons (C) do not appear in DEPT spectra.

Applying DEPT to Pent-4-ynyl Acetate

The combined use of the standard ¹³C spectrum and DEPT experiments allows for the definitive assignment of every signal.

| Labeled Carbon | Carbon Type | Expected ¹³C Signal | Expected DEPT-90 Signal | Expected DEPT-135 Signal |

| Cg | CH₃ | Present | Absent | Positive |

| Cf | C (Quaternary) | Present (weak) | Absent | Absent |

| Ce | CH₂ | Present | Absent | Negative |

| Cd | CH₂ | Present | Absent | Negative |

| Cc | CH₂ | Present | Absent | Negative |

| Cb | C (Quaternary) | Present (weak) | Absent | Absent |

| Ca | CH | Present | Present | Positive |

Trustworthiness through Self-Validation: This multi-spectrum approach creates a self-validating system.

-

The standard ¹³C spectrum confirms the presence of seven unique carbons.

-

The DEPT-90 spectrum should show only one peak, unequivocally identifying the terminal alkyne methine (Ca).

-

The DEPT-135 spectrum will confirm the methyl group (Cg) as a positive peak and identify the three methylene carbons (Ce, Cd, Cc) as negative peaks.

-

The two signals present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum must be the quaternary carbonyl (Cf) and internal alkyne (Cb) carbons. Their assignment is straightforward based on their vast chemical shift difference.

This logical workflow ensures that each assignment is cross-validated by at least two independent experimental results, leading to a high degree of confidence in the final structural elucidation.

Conclusion

The ¹³C NMR analysis of pent-4-ynyl acetate is a clear illustration of modern spectroscopic strategy. By combining predictive knowledge of chemical shifts with the empirical power of advanced, multi-pulse experiments like DEPT, an unambiguous and robust structural assignment can be achieved. The methodologies outlined in this guide provide a framework for obtaining high-quality, reliable data essential for researchers in synthetic chemistry and drug development. This ensures not only the confirmation of the desired molecular structure but also provides a sensitive tool for assessing sample purity against common synthetic precursors like pent-4-yn-1-ol.

References

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pentane analysis of chemical shifts ppm. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 13.12: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

- Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN103012132A - Preparation method of prenyl acetate.

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

-

ScenTree. (n.d.). Prenyl acetate (CAS N° 1191-16-8). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Glenn Facey's Blog. (2007). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-penten-1-yl acetate, 1576-85-8. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

-

Chegg.com. (2020). Solved Interpret the 13C{1H} NMR spectra of 2-pentyn-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN104987291A - Method for synthetizing nopyl acetate.

-

MDPI. (n.d.). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. C-13 nmr spectrum of pentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pentane diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Pentyn-1-yl Acetate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-pentyn-1-yl acetate, a molecule of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its analysis by mass spectrometry, focusing on the elucidation of its fragmentation patterns under electron ionization.

Introduction: The Significance of this compound Analysis

This compound (C7H10O2, Molecular Weight: 126.15 g/mol ) is a bifunctional molecule containing both a terminal alkyne and an acetate ester group.[1] This unique combination makes it a valuable synthon in organic chemistry and a potential building block in the development of novel pharmaceutical agents and materials. The terminal alkyne allows for a variety of coupling reactions, such as "click chemistry," while the acetate group can be a target for enzymatic cleavage or a handle for further functionalization.

Accurate structural confirmation and purity assessment of this compound are paramount for its application. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[2] This guide will explore the intricacies of its mass spectrometric behavior, providing a framework for confident identification and characterization.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H10O2 | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| CAS Number | 14604-46-7 | PubChem[1] |

| IUPAC Name | pent-4-yn-1-yl acetate | PubChem[1] |

Experimental Methodology: A Self-Validating Protocol for GC-MS Analysis

The analysis of a relatively volatile and thermally stable compound like this compound is ideally performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is designed to be a robust starting point for researchers.

Sample Preparation

-

Solvent Selection: Dissolve a small amount (e.g., 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Standard Preparation: For quantitative analysis, prepare a series of calibration standards using a certified reference material of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) should be added to all samples and standards to correct for variations in injection volume and instrument response.

Gas Chromatography (GC) Parameters

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-200.

-

Scan Speed: At least 2 scans/second to ensure sufficient data points across the chromatographic peak.

Deciphering the Fragmentation: A Mechanistic Approach

Upon electron ionization, this compound will form a molecular ion (M+•) at m/z 126. This molecular ion is energetically unstable and will undergo a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule. The key fragmentation pathways are dictated by the presence of the acetate and terminal alkyne functional groups.

Key Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by several key processes:

-

Loss of the Acetoxy Group: A common fragmentation pathway for acetate esters is the cleavage of the C-O bond, leading to the loss of the acetoxy radical (•OCOCH3, 59 u). However, a more prominent fragmentation is the loss of acetic acid (CH3COOH, 60 u) via a McLafferty-type rearrangement if a gamma-hydrogen is available. In this case, the hydrogen is on the pentynyl chain.

-

Formation of the Acylium Ion: Alpha-cleavage adjacent to the carbonyl group is a highly favorable process for esters, leading to the formation of a stable acylium ion (CH3CO+) at m/z 43 .[3] This is often the base peak in the mass spectra of acetate esters.[3]

-

Cleavage of the Alkyl Chain: The pentynyl chain can undergo fragmentation. A significant fragmentation pathway for terminal alkynes is the cleavage of the bond between the α and β carbons relative to the triple bond, which would lead to a resonance-stabilized propargyl cation.[4]

-

McLafferty Rearrangement: The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible gamma-hydrogen.[5][6] In this compound, a hydrogen atom from the pentynyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a charged enol.

Predicted Mass Spectrum and Fragment Identification

Based on these principles, we can predict the major ions in the mass spectrum of this compound:

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 126 | [C7H10O2]+• | Molecular Ion (M+•) |

| 83 | [C5H7O]+ | Loss of acetyl radical (•COCH3) |

| 67 | [C5H7]+ | Loss of acetic acid (CH3COOH) |

| 43 | [CH3CO]+ | Alpha-cleavage, formation of the acylium ion (often the base peak) |

| 39 | [C3H3]+ | Propargyl cation, characteristic of terminal alkynes |

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation mechanisms of this compound.

Caption: Primary fragmentation pathways of this compound.

Data Interpretation and Validation

A key aspect of scientific integrity is the self-validation of experimental results. When analyzing the mass spectrum of a compound like this compound, consider the following:

-

The Nitrogen Rule: For a molecule containing only C, H, O, the molecular ion will have an even mass. This compound follows this rule with a molecular weight of 126.

-

Isotopic Peaks: Look for the M+1 peak, which arises from the natural abundance of 13C. For a molecule with 7 carbons, the M+1 peak should have an intensity of approximately 7.7% of the molecular ion peak.

-

Library Matching: Compare the acquired spectrum against a reputable mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation. The presence of a GC-MS spectrum for this compound is noted in PubChem's spectral information.[1]

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its use in research and development. By understanding the fundamental principles of electron ionization and the characteristic fragmentation pathways of acetate esters and terminal alkynes, researchers can confidently identify this molecule and assess its purity. The combination of a logical, step-by-step experimental protocol and a thorough, mechanistically-grounded interpretation of the resulting data ensures the trustworthiness and scientific validity of the analysis.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

NIST. (n.d.). 4-Pentyn-1-ol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

JoVE. (n.d.). Mass Spectrometry: Alkyne Fragmentation. Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved February 7, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved February 7, 2026, from [Link]

-

Umesh, M., & Adhikari, S. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. MethodsX, 4, 343–351. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved February 7, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved February 7, 2026, from [Link]

Sources

- 1. This compound | C7H10O2 | CID 11029844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. GCMS Section 6.14 [people.whitman.edu]

- 4. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

The Strategic Evolution of 4-Pentyn-1-yl Acetate: From Synthetic Intermediate to Bio-orthogonal Probe

Executive Summary & Historical Context

4-Pentyn-1-yl acetate (CAS: 14604-46-7) represents a quintessential "functional handle" in organic synthesis. While simple in structure—a five-carbon chain terminating in an alkyne on one end and an acetate ester on the other—its utility has evolved significantly since its initial characterization.

Historically, the "discovery" of this compound is not tied to a single isolation event but rather to the mid-20th-century explosion of acetylene chemistry. It emerged as a critical intermediate in the synthesis of Lepidopteran sex pheromones . Researchers needed a way to introduce a terminal alkyne into a chain, couple it to extend the carbon skeleton, and then stereoselectively hydrogenate it to a cis-alkene (the bioactive geometry for many insect species).

In the modern era, this molecule has found renewed purpose in Chemical Biology . The terminal alkyne serves as a bio-orthogonal "click" handle (via CuAAC reactions), allowing the acetate to act as a metabolic probe or a masked alcohol in lipid signaling studies.

Chemical Architecture & Physical Profile

To a researcher, the value of this compound lies in its dual functionality: the electrophilic ester (susceptible to hydrolysis) and the nucleophilic alkyne (susceptible to deprotonation or metal-catalyzed coupling).

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Pent-4-yn-1-yl acetate | |

| Molecular Formula | ||

| Molecular Weight | 126.15 g/mol | |

| Physical State | Clear, colorless liquid | Mobile oil |

| Boiling Point | ~150–155 °C (est.)[1][2] | Analogous to 4-pentyn-1-ol (154°C) |

| Density | 0.96 ± 0.05 g/mL | Slightly denser than aliphatic analogs |

| Solubility | DCM, EtOAc, Et2O, MeOH | Immiscible in water |

| CAS RN | 14604-46-7 |

Spectroscopic Signature (Diagnostic)

For validation, the NMR spectrum provides distinct signals. The acetylation of the precursor alcohol causes a diagnostic downfield shift of the methylene protons adjacent to the oxygen.

-

NMR (400 MHz,

-

4.15 (t,

-

2.30 (td,

-

2.05 (s, 3H,

-

1.98 (t,

-

1.85 (quint,

-

4.15 (t,

Synthesis Protocol: The Acetylation Route

The most robust "discovery" route for this molecule is the esterification of 4-pentyn-1-ol. While 4-pentyn-1-ol can be synthesized by opening oxiranes with metal acetylides, the conversion to the acetate is the critical step for stabilizing the molecule for storage and further coupling.

Mechanistic Logic

We utilize Acetic Anhydride (

-

Why Pyridine? It acts as both a solvent and a base to neutralize the acetic acid byproduct.

-

Why DMAP? 4-Dimethylaminopyridine acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the alcohol 10^4 times faster than pyridine alone.

Step-by-Step Protocol

Safety: Work in a fume hood. Pyridine is toxic; Acetic Anhydride is corrosive.

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Argon.

-

Charge: Add 4-pentyn-1-ol (10.0 g, 119 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

-

Base Addition: Add Pyridine (14.4 mL, 178 mmol, 1.5 equiv).

-

Catalysis: Add DMAP (145 mg, 1.2 mmol, 1 mol%).

-

Acetylation: Cool to 0°C. Dropwise add Acetic Anhydride (13.5 mL, 143 mmol, 1.2 equiv) over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (

) should disappear; product ( -

Workup:

-

Quench with Sat.

(50 mL). -

Extract with DCM (

mL). -

Wash organics with 1M HCl (to remove pyridine), then Sat.

, then Brine.

-

-

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation or flash chromatography (SiO2, 5% EtOAc in Hexanes).

Workflow Visualization

Caption: Nucleophilic catalysis pathway for the efficient acetylation of 4-pentyn-1-ol.

Functional Utility: Pheromone Synthesis

The primary historical driver for the "discovery" and scale-up of this compound was its role in synthesizing Z-alkenyl pheromones.

The "Carbon Zipper" Strategy

To synthesize a pheromone like (Z)-9-tetradecenyl acetate, chemists use this compound as the "head" of the molecule.

-

Alkylation: The terminal proton is removed (using

or -

Coupling: The acetylide attacks an alkyl halide (e.g., 1-bromononane) to extend the chain.

-

Stereoselective Hydrogenation: The internal alkyne is reduced using Lindlar's Catalyst to yield the cis (Z) alkene exclusively.

Pheromone Synthesis Pathway

Caption: The "Alkyne Zipper" strategy converting this compound into bioactive Z-pheromones.

Modern Application: Bio-orthogonal Probes

In contemporary drug discovery, this compound is used as a metabolic probe . The acetate group enhances cell permeability. Once inside the cell:

-

Hydrolysis: Intracellular esterases cleave the acetate, releasing 4-pentyn-1-ol (or integrating it into lipids).

-

Tagging: The terminal alkyne remains inert to biological nucleophiles.

-

Detection: Post-lysis, the alkyne is reacted with an Azide-Fluorophore via CuAAC (Click Chemistry) to visualize localization.

References

-

Synthesis of 4-Pentyn-1-ol (Precursor): Jones, E. R. H.; Eglinton, G.; Whiting, M. C. "Researches on Acetylenic Compounds. Part XXII." Journal of the Chemical Society, 1950 , 236.

- Pheromone Application: Bestmann, H. J., et al. "Pheromones XLII. Synthesis of the Acetates of (Z)-7- and (Z)-9-dodecen-1-ol." Chemische Berichte, 1983.

-

Acetylation Protocol (General): Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978 , 17, 569-583.

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for 4-Pentyn-1-ol and derivatives.

-

Click Chemistry Utility: Sletten, E. M.; Bertozzi, C. R.[3] "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie Int. Ed., 2009 , 48, 6974.

Sources

An In-depth Technical Guide to the Early Research on Terminal Alkyne Acetates

A Senior Application Scientist's Perspective on the Foundational Chemistry of a Versatile Functional Group

Authored by: Gemini

Introduction: The Dawn of a Versatile Building Block

In the landscape of organic synthesis, the terminal alkyne stands as a cornerstone functional group, its unique linear geometry and the acidity of its terminal proton bestowing upon it a rich and varied reactivity. When coupled with an acetate group at the propargylic position, a new realm of synthetic possibilities emerges. This guide delves into the early research on terminal alkyne acetates, exploring the foundational methods of their synthesis, the classical techniques for their characterization, and their initial applications that paved the way for their contemporary use in fields ranging from natural product synthesis to drug discovery. We will examine the causality behind experimental choices and the self-validating nature of the described protocols, offering a glimpse into the ingenuity of early organic chemists.

I. The Genesis of Terminal Alkyne Acetates: Early Synthetic Strategies

The journey into the chemistry of terminal alkyne acetates begins with the synthesis of their precursor, the propargyl alcohol. Early methods for the preparation of these essential building blocks laid the groundwork for the subsequent development of their acetylated counterparts.

From Carbonyls to Propargyl Alcohols: The Favorskii Reaction

One of the earliest and most fundamental methods for the synthesis of propargyl alcohols is the Favorskii reaction , first reported in the early 20th century. This reaction involves the nucleophilic addition of a terminal alkyne to an aldehyde or ketone in the presence of a strong base.[1][2] The simplicity and broad applicability of this method made it a staple in the early organic chemist's toolbox.

Experimental Protocol: A Classic Favorskii Reaction

A detailed, step-by-step methodology for a representative Favorskii reaction is as follows:

-

Preparation of the Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a solution of a terminal alkyne in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) is treated with a strong base. Early protocols often employed sodium amide (NaNH₂) or a Grignard reagent. The reaction is typically performed at low temperatures (-78 °C to 0 °C) to control the exothermicity.

-

Addition of the Carbonyl Compound: A solution of the aldehyde or ketone in the same anhydrous solvent is added dropwise to the freshly prepared acetylide solution. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

Workup: The reaction is quenched by the slow addition of an aqueous solution of a mild acid, such as ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude propargyl alcohol.

-

Purification: The crude product is then purified by distillation or recrystallization.

The causality behind these steps is crucial for the success of the reaction. The use of anhydrous conditions is paramount to prevent the quenching of the strongly basic acetylide anion. The slow, controlled addition of the carbonyl compound minimizes side reactions, and the acidic workup protonates the resulting alkoxide to furnish the desired alcohol.

The Acetylation Step: Converting Alcohols to Acetates

With the propargyl alcohol in hand, the next critical step is the introduction of the acetate group. Early methods for this transformation relied on well-established esterification protocols.

Classical Acetylation with Acetic Anhydride and Pyridine

A widely used and reliable method for the acetylation of alcohols, including propargyl alcohols, involves the use of acetic anhydride in the presence of a base, typically pyridine.[3]

Experimental Protocol: Synthesis of Propargyl Acetate

-

Reaction Setup: To a solution of propargyl alcohol in a suitable solvent like diethyl ether or dichloromethane, an excess of acetic anhydride is added.

-

Base Addition: Pyridine is then added to the mixture. Pyridine serves as a catalyst and also as a scavenger for the acetic acid byproduct formed during the reaction.

-

Reaction Monitoring: The reaction is typically stirred at room temperature and can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting alcohol.[3]

-

Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine. The organic layer is then dried and concentrated to give the crude propargyl acetate, which is subsequently purified by distillation.

The logic behind this protocol lies in the activation of the acetic anhydride by the base and the nucleophilic attack of the alcohol. The removal of the acidic byproduct drives the equilibrium towards the formation of the ester.

Caption: Mechanism of Propargyl Alcohol Acetylation.

II. Unveiling the Structure: Classical Characterization of Terminal Alkyne Acetates

In the era preceding the widespread availability of high-resolution spectroscopic techniques, the characterization of newly synthesized compounds relied on a combination of physical properties and chemical tests.

Physical Constants: The Fingerprints of a Molecule

For simple, liquid terminal alkyne acetates like propargyl acetate, key physical constants served as primary identifiers.

| Property | Value |

| Boiling Point | 27-28 °C at 8 mmHg[4][5] |

| Refractive Index | n20/D 1.417[4][5] |

| Density | 0.989 g/mL at 25 °C[4][5] |

| Table 1: Physical Properties of Propargyl Acetate. |

These values, meticulously measured and recorded, provided a means of identification and an assessment of purity.

The Dawn of Spectroscopy: Infrared (IR) Analysis

The advent of infrared (IR) spectroscopy provided a powerful tool for the structural elucidation of organic molecules. For terminal alkyne acetates, the IR spectrum would reveal key characteristic absorptions.

A typical IR spectrum of a terminal alkyne acetate would be expected to show:

-

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹, indicative of the terminal alkyne proton.

-

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.

-

C=O stretch: A strong, sharp absorption between 1735 and 1750 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: A strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The presence and position of these bands provided strong evidence for the presence of both the terminal alkyne and the acetate functionalities.

III. Early Applications in Synthesis: The Reactivity of Terminal Alkyne Acetates

The synthetic utility of terminal alkyne acetates stems from the interplay of the two functional groups. Early research began to explore how these molecules could be used to construct more complex carbon skeletons.

The Meyer-Schuster Rearrangement: A Gateway to Unsaturated Carbonyls

A pivotal reaction of propargylic alcohols and their esters is the Meyer-Schuster rearrangement .[6][7][8] This acid-catalyzed rearrangement transforms a propargylic alcohol or its acetate into an α,β-unsaturated aldehyde or ketone. The acetate group in a terminal alkyne acetate can act as a good leaving group under acidic conditions, facilitating the formation of an allene intermediate, which then tautomerizes to the final product.

Caption: The Meyer-Schuster Rearrangement Pathway.

This reaction provided a valuable method for the synthesis of α,β-unsaturated carbonyl compounds, which are important intermediates in many organic syntheses.

Building Blocks for Natural Products: A Hint of Future Potential

While explicit, detailed examples of the use of simple terminal alkyne acetates in the total synthesis of complex natural products from the very early literature are scarce, their role as precursors to important building blocks was recognized. For instance, the synthesis of terpene derivatives like linalyl acetate , a valuable fragrance and flavor compound, can be envisioned through pathways involving propargylic intermediates.[3][9][10] Although early industrial syntheses may have favored other routes, the conceptual link between the C5 framework of a substituted propargyl acetate and the isoprenoid units that form the basis of terpenes was an important intellectual step.[11][12] The ability to construct carbon-carbon bonds at the terminal alkyne, followed by manipulation of the acetate and alkyne functionalities, laid the conceptual groundwork for more sophisticated applications in the decades to come.

IV. Conclusion: A Foundation for the Future

The early research on terminal alkyne acetates, characterized by elegant synthetic solutions and meticulous characterization, established a solid foundation for the subsequent explosion in their use. The fundamental reactions and principles discovered by the pioneers in this field continue to inform and inspire modern synthetic chemists. From their humble beginnings as interesting laboratory curiosities, terminal alkyne acetates have evolved into indispensable tools in the modern synthetic arsenal, a testament to the enduring power of fundamental research in shaping the future of chemistry and drug development.

References

-

Organic Reactions. The Meyer–Schuster Rearrangement. Available from: [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?. Available from: [Link]

-

Royal Society of Chemistry. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]

-

PubMed Central. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]

-

ACS Publications. Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Available from: [Link]

- Google Patents. Synthesis of propargyl alcohol from formaldehyde and acetylene.

-

Wikipedia. Meyer–Schuster rearrangement. Available from: [Link]

- Google Patents. Preparation method of linalyl acetate.

-

ACS Publications. Nonclassical Arylative Meyer–Schuster Rearrangement through Ni-Catalyzed Inner-Sphere Acyloxy Migration. Available from: [Link]

- Google Patents. Method for the production of propargyl alcohol.

-

The International Journal of Engineering and Science (IJES). Infrared matrix study of reactions of propargyl halides with oxygen. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of propargyl acetate derivatives as anti-mycobacterial agents. Available from: [Link]

-

PubChem. Propargyl acetate. Available from: [Link]

-

ResearchGate. Formal Halo‐Meyer–Schuster Rearrangement of Propargylic Acetates through a Novel Intermediate and an Unexampled Mechanistic Pathway. Available from: [Link]

- Google Patents. Process of manufacturing linalyl.

-

ResearchGate. Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents †. Available from: [Link]

-

KnE Publishing. A Glimpse into the Biosynthesis of Terpenoids. Available from: [Link]

-

Patsnap. Preparation method of linalyl acetate. Available from: [Link]

-

Hilaris Publisher. Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. theijes.com [theijes.com]

- 3. CN102993004A - Method for synthesizing linalyl acetate and geranyl acetate/neryl acetate in one step - Google Patents [patents.google.com]

- 4. 乙酸炔丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PROPARGYL ACETATE | 627-09-8 [chemicalbook.com]

- 6. organicreactions.org [organicreactions.org]

- 7. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 9. CN102942476A - Preparation method of linalyl acetate - Google Patents [patents.google.com]

- 10. Preparation method of linalyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Mercury-free preparation and selective reactions of propargyl (and propargylic) Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

Introduction: The Bifunctional Nature of 4-Pentyn-1-YL Acetate

An In-Depth Technical Guide to the Stability of 4-Pentyn-1-YL Acetate Under Acidic Conditions

This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkyne and an acetate ester.[1] The acetate group serves as a common protecting group for the primary alcohol, 4-pentyn-1-ol, which itself is a versatile building block for synthesizing complex molecules, including antimicrobial marine metabolites.[2][3] The utility of this compound in a synthetic sequence often depends on its ability to withstand various reaction conditions, particularly the presence of acids, which are frequently used as catalysts or reagents.

This guide provides a comprehensive analysis of the stability of this compound under acidic conditions. As a Senior Application Scientist, the following discussion moves beyond simple reaction schemes to explore the underlying mechanisms, influencing factors, and potential side reactions. We will provide field-proven insights and self-validating experimental protocols to empower researchers in making informed decisions during drug development and complex synthesis.

Part 1: The Primary Degradation Pathway: Acid-Catalyzed Ester Hydrolysis

The most significant reaction affecting the stability of this compound in an acidic aqueous environment is the hydrolysis of the ester bond to yield 4-pentyn-1-ol and acetic acid. This reaction is a reversible equilibrium, the reverse of which is the Fischer esterification.[4][5]

The AAC2 Mechanism

Under dilute acidic conditions, the hydrolysis proceeds through the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon towards nucleophilic attack.[6][7]

Causality of the Mechanism:

-

Protonation: The initial protonation of the carbonyl oxygen is a critical activation step. It makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[5]

-

Tetrahedral Intermediate: The attack by water forms a tetrahedral intermediate. This step is typically the rate-determining step of the process.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original alcohol moiety. This converts the alkoxy group (-OR) into a good leaving group (-ROH).[5]

-

Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the neutral 4-pentyn-1-ol molecule. The final deprotonation of the resulting carbonyl regenerates the acid catalyst (H3O+) and yields acetic acid.[7]

The workflow for this mechanism is visualized below.

Caption: Figure 2: Acid-Catalyzed Alkyne Hydration.

Intramolecular Cyclization

While less common with simple Brønsted acids, the potential for intramolecular reactions exists, particularly with Lewis acids or transition metal catalysts that can activate the alkyne. [8]For this compound, an acid-catalyzed intramolecular cyclization could theoretically occur, where the ester's carbonyl oxygen acts as an internal nucleophile attacking the activated alkyne. This would lead to cyclic structures, a possibility that must be considered under specific catalytic conditions.

Part 3: Experimental Protocol for a Forced Degradation Study

To provide a self-validating system for assessing stability in a specific context, a forced degradation study is essential. This protocol outlines a robust methodology for quantifying the stability of this compound.

Objective

To determine the rate of degradation and identify the degradation products of this compound under defined acidic conditions.

Materials

-

This compound (≥96% purity)

-

Acid of choice (e.g., HCl, H₂SO₄, TFA)

-

Solvent system (e.g., Acetonitrile/Water, THF/Water)

-

Internal Standard (IS) for quantitative analysis (e.g., dodecane for GC, biphenyl for HPLC)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Analytical instrumentation: GC-MS or LC-MS for product identification, and GC-FID or HPLC-UV for quantification.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in the reaction solvent.

-

Prepare a stock solution of the internal standard in the same solvent.

-

Prepare the acidic solution at the desired concentration (e.g., 1 M HCl in water).

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel (e.g., a vial in a heating block), add the reaction solvent.

-

Add the internal standard stock solution.

-

Add the this compound stock solution.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 50 °C).

-

-

Initiation and Sampling:

-

Initiate the reaction by adding the acid solution. This is T=0.

-

Immediately withdraw an aliquot (e.g., 100 µL) and quench it by adding it to a vial containing an excess of cold sodium bicarbonate solution and the extraction solvent.

-

Continue to withdraw and quench aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

-

-

Sample Workup:

-

For each quenched sample, vortex thoroughly.

-

Allow the layers to separate.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Transfer the dried organic solution to an analysis vial.

-

-

Analysis:

-

Analyze the samples by GC-MS or LC-MS to identify the parent compound, the expected hydrolysis product (4-pentyn-1-ol), and any unexpected byproducts (e.g., the methyl ketone from alkyne hydration).

-

Quantify the disappearance of the parent compound relative to the internal standard using GC-FID or HPLC-UV. Plot the concentration of this compound versus time to determine the degradation kinetics.

-

Experimental Workflow Diagram

Caption: Figure 3: Forced Degradation Study Workflow.

Conclusion and Practical Recommendations

The stability of this compound is primarily dictated by the resilience of its ester linkage to acid-catalyzed hydrolysis. It is reasonably stable under anhydrous or mildly acidic conditions at ambient temperature, making it suitable for applications like chromatography or reactions that avoid strong aqueous acids. However, it should be considered a labile protecting group in the presence of strong aqueous acids and/or heat, where it will readily undergo deprotection to 4-pentyn-1-ol.

For researchers and drug development professionals, the key takeaways are:

-

Assume Lability: Treat the acetate group as sensitive to acid-catalyzed hydrolysis, especially during aqueous workups or reactions run in protic solvents with acid catalysts.

-

Control Conditions: To maintain the integrity of the molecule, use non-aqueous conditions, low temperatures, and the weakest possible acid required for a given transformation.

-

Consider Side Reactions: Be aware of the potential for alkyne hydration under harsh acidic conditions, which would yield a ketone byproduct.

-

Validate Experimentally: When stability is critical, a forced degradation study is the most reliable method to quantify the molecule's behavior in your specific system.

By understanding these principles and employing robust experimental validation, scientists can effectively utilize this compound in their synthetic strategies, ensuring predictable outcomes and high-quality results.

References

-

MDPI. (2021). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-pentyn-1-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Retrieved from [Link]

-

ResearchGate. (2005). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Retrieved from [Link]

-

Monash University. (2018). Gold and Brønsted Acid Catalyzed Cycloisomerization of 1,8-Diynyl Vinyl Acetates to Bicyclo[2.2.1]hept-2-en-7-ones. Retrieved from [Link]

-

PubMed. (2006). Stability of poly(D,L-lactide-co-glycolide) and leuprolide acetate in in-situ forming drug delivery systems. Retrieved from [Link]

-

PMC. (2021). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Zenodo. (2006). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Retrieved from [Link]

-

ResearchGate. (2016). Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Retrieved from [Link]

-

Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

ChemRxiv. (2023). Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propane Diol Protection. Retrieved from [Link]

-

European Patent Office. (2019). PROCESS FOR PREPARING (4Z,7Z)-4,7-DECADIEN-1-YL ACETATE. Retrieved from [Link]

-

YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

-

YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-penten-1-ol. Retrieved from [Link]

-

Iowa State University Digital Repository. (1961). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-penten-1-yl acetate. Retrieved from [Link]

-

ResearchGate. (2014). Palladium-Catalyzed Cyclization of Bromoenynamides to Tricyclic Azacycles: Synthesis of Trikentrin-Like Frameworks. Retrieved from [Link]

-

ACS Publications. (1939). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2021). Aza‐Piancatelli cyclization as a platform for natural compounds. Retrieved from [Link]

-

ResearchGate. (2021). Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. Retrieved from [Link]

Sources

- 1. This compound | C7H10O2 | CID 11029844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-戊炔-1-醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 4-Pentyn-1-ol | 5390-04-5 [chemicalbook.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. research.monash.edu [research.monash.edu]

Methodological & Application

Synthesis of 4-Pentyn-1-YL acetate from 4-pentyn-1-ol

[1][2][3]

Abstract & Application Scope

4-Pentyn-1-yl acetate (CAS: 14604-46-7) is a critical bifunctional building block in organic synthesis, particularly within the field of Click Chemistry (CuAAC) . It serves as a robust "alkyne handle," allowing researchers to introduce an acetate-protected linker onto azide-functionalized biomolecules or polymers.

This guide provides a field-proven, scalable protocol for converting 4-pentyn-1-ol to its acetate ester. Unlike acid-catalyzed Fischer esterification, which can be slow and equilibrium-limited, this protocol utilizes DMAP-catalyzed nucleophilic acyl substitution . This method ensures near-quantitative conversion (>95%), minimal side reactions, and simplified purification.

Chemical Strategy & Mechanism[4]

The Challenge

Primary alcohols are nucleophilic, but their reaction with acetic anhydride alone is kinetically slow at ambient temperatures. While heating can accelerate the reaction, it risks polymerization of the terminal alkyne moiety.

The Solution: DMAP Catalysis

We employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst. DMAP attacks the acetic anhydride to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is orders of magnitude more electrophilic than the anhydride itself, allowing the alcohol to attack rapidly under mild conditions (0°C to Room Temperature).

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the regeneration of DMAP.

Figure 1: The DMAP catalytic cycle accelerates esterification by forming a reactive amide intermediate.

Experimental Protocol

Reagents & Stoichiometry

Scale: 50 mmol (4.21 g of starting alcohol). Solvent: Dichloromethane (DCM) is chosen for its excellent solubility profile and low boiling point, facilitating easy removal.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Density (g/mL) | Volume (mL) |

| 4-Pentyn-1-ol | 84.12 | 1.0 | 4.21 g | 0.91 | 4.63 |

| Acetic Anhydride | 102.09 | 1.2 | 6.12 g | 1.08 | 5.67 |

| Triethylamine (Et3N) | 101.19 | 1.5 | 7.59 g | 0.73 | 10.40 |

| DMAP | 122.17 | 0.05 | 305 mg | Solid | N/A |

| DCM (Solvent) | 84.93 | N/A | ~50 mL | 1.33 | 50.0 |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Charge the flask with 4-Pentyn-1-ol (4.21 g) , Triethylamine (10.4 mL) , and DMAP (305 mg) .

-

Add Dichloromethane (50 mL) and stir until DMAP is fully dissolved.

-

Cool the mixture to 0°C using an ice-water bath. Critical: Controlling the initial temperature prevents exotherms from degrading the alkyne.

Step 2: Acylation

-

Add Acetic Anhydride (5.67 mL) dropwise via a syringe or addition funnel over 10 minutes.

-

Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 2–3 hours .

-

Validation: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (

) should disappear, and a new less polar spot (

-

Step 3: Workup (Quench & Extraction)

-

Quench the reaction by carefully adding 30 mL of Saturated Aqueous NaHCO₃ . Stir vigorously for 15 minutes.

-

Why? This hydrolyzes excess acetic anhydride and neutralizes the acetic acid byproduct.

-

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer (bottom) and the aqueous layer (top).

-

Extract the aqueous layer once with 20 mL DCM to recover residual product.

-

Combine the organic layers and wash with:

-

1 x 30 mL 1M HCl (removes residual Triethylamine/DMAP/Pyridine).

-

1 x 30 mL Brine (removes water).

-

-

Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Filter off the solid.

Step 4: Purification

-

Concentrate the filtrate using a Rotary Evaporator (Water bath: 35°C, Pressure: >300 mbar initially, then down to 50 mbar).

-

Final Purification:

Process Workflow Diagram

Figure 2: Operational workflow from reaction setup to isolation.

Characterization & Quality Control

Upon isolation, the identity of the product must be confirmed. The following NMR data is characteristic of the pure compound.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 4.15 | Triplet ( | 2H | -CH | Deshielded by ester oxygen. |

| 2.30 | Multiplet | 2H | -CH | Propargylic protons. |

| 2.05 | Singlet | 3H | -COCH | Acetate methyl group. |

| 1.96 | Triplet ( | 1H | -C | Terminal alkyne proton. |

| 1.85 | Quintet | 2H | -CH | Central methylene chain. |

Physical Properties

-

Appearance: Clear, colorless liquid.[3]

-

Odor: Fruity, ester-like.

-

Boiling Point: ~155°C (Atmospheric) / ~65°C (15 mmHg).

Safety & Handling

-

Flammability: this compound is a flammable liquid (Flash point < 60°C). Work in a fume hood away from ignition sources.

-

Alkyne Stability: Terminal alkynes are generally stable but can polymerize if exposed to radical initiators or extreme heat. Store at 4°C.[5][6]

-

Corrosives: Acetic anhydride is lachrymatory and corrosive. Wear gloves and eye protection.

References

-

Compound Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11029844, this compound. Retrieved from [Link]

- General Acetylation Protocol: Steglich, W.; Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition, 8(12), 981.

-

Substrate Synthesis: E. R. H. Jones, G. Eglinton, and M. C. Whiting. (1953). 4-Pentyn-1-ol. Organic Syntheses, Coll. Vol. 3, p.698. Retrieved from [Link] (Describes the precursor synthesis).

Sources

- 1. 4-Pentenyl acetate | C7H12O2 | CID 74096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. cdn.thomasnet.com [cdn.thomasnet.com]

- 4. 4-PENTEN-1-YL ACETATE(1576-85-8) IR Spectrum [chemicalbook.com]

- 5. This compound | C7H10O2 | CID 11029844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

Introducing an alkyne handle with 4-Pentyn-1-YL acetate

Application Note: Precision Alkyne Tagging with 4-Pentyn-1-yl Acetate

Executive Summary

This guide details the utility of This compound (CAS: 14604-46-7) as a bifunctional chemical probe and synthetic building block. Unlike its acid counterpart (4-pentynoic acid, used for protein acetylation profiling), this compound serves as a masked precursor to 4-pentyn-1-ol , a potent probe for metabolic lipid labeling, and as a robust "alkyne handle" donor in organic synthesis. This note provides validated protocols for introducing this alkyne handle into biological systems (lipidomics) and small molecule scaffolds, utilizing the stability and permeability advantages of the acetate ester.

Technical Introduction: The Acetate Advantage

This compound is the ester derivative of 4-pentyn-1-ol.[1] In drug development and chemical biology, the "acetate mask" strategy is employed for two primary mechanistic reasons:

-

Cellular Permeability & Trapping: The lipophilic acetate group enhances passive diffusion across the plasma membrane. Once intracellular, ubiquitous cytosolic esterases hydrolyze the ester, releasing the free alcohol (4-pentyn-1-ol). The free alcohol is more polar and less likely to diffuse back out, effectively "loading" the cell with the probe.

-

Synthetic Orthogonality: In organic synthesis, the acetate protects the hydroxyl group, allowing reactions to occur at the alkyne terminus (e.g., Sonogashira coupling, deprotonation) without interference from the acidic proton of the alcohol.

Chemical Properties[1][2][3][4][5][6][7][8][9][10]

-

Formula: C₇H₁₀O₂[1]

-

MW: 126.15 g/mol [1]

-

Boiling Point: ~155°C (Stable liquid at RT)

-

Functionality: Terminal Alkyne (Click-ready), Acetate Ester (Masked Alcohol).

Biological Application: Metabolic Lipid Labeling[1]

Context: Lipid metabolism is a critical pathway in oncology and neurodegeneration. This compound acts as a bioorthogonal surrogate for short-chain fatty alcohols. Upon hydrolysis, the released 4-pentyn-1-ol is incorporated into phospholipid biosynthesis pathways (e.g., phosphatidic acid synthesis via PLD pathway).

Mechanism of Action

-

Entry: this compound diffuses into the cell.

-

Activation: Cytosolic esterases cleave the acetate, releasing 4-pentyn-1-ol.

-

Incorporation: The cell utilizes 4-pentyn-1-ol as a lipid building block.

-

Detection: The terminal alkyne remains inert until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-fluorophore or azide-biotin tag.

Protocol A: Metabolic Labeling in Mammalian Cells (Adherent)

Materials:

-

This compound (100 mM stock in DMSO).

-

Complete Cell Culture Media (e.g., DMEM + 10% FBS).

-

Lysis Buffer (1% SDS in PBS, pH 7.4).

-

Click Chemistry Reagents: CuSO₄, THPTA (Ligand), Sodium Ascorbate, Azide-Fluorophore (e.g., Azide-Cy5).

Step-by-Step Procedure:

-

Seeding: Plate cells (e.g., HeLa or MCF-7) to reach 70-80% confluency.

-

Pulse Labeling:

-

Dilute the this compound stock into fresh, warm media to a final concentration of 20–100 µM .

-

Note: Perform a toxicity curve. 100 µM is standard, but sensitive lines may require 20 µM.

-

Replace culture media with labeling media.

-

Incubate for 4–24 hours at 37°C / 5% CO₂.

-

-

Harvesting:

-

Aspirate media and wash cells 2x with ice-cold PBS to remove unincorporated probe.

-

Lyse cells in Lysis Buffer containing protease inhibitors.

-

Clarify lysate via centrifugation (14,000 x g, 10 min, 4°C).

-

-

Click Reaction (Chemoselective Ligation):

-

Adjust protein concentration to 1 mg/mL.

-

Prepare the Click Master Mix (per 100 µL reaction):

-

Azide-Tag (100 µM final)

-

CuSO₄ (1 mM final)

-

THPTA Ligand (2 mM final) – Critical for protecting proteins from Cu-induced oxidation.

-

Sodium Ascorbate (2.5 mM final) – Add last to initiate.

-

-

Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

-

-

Analysis:

-

Precipitate proteins (methanol/chloroform) to remove excess reagents.

-

Resuspend in SDS loading buffer.

-

Analyze via SDS-PAGE and in-gel fluorescence scanning.[2]

-

Synthetic Application: Installing the Alkyne Handle

Context: In medicinal chemistry, introducing a "clickable" handle onto a drug scaffold allows for target identification (proteomics). This compound is used to attach a 5-carbon alkyne linker.

Protocol B: Deprotection and Nucleophilic Coupling

Scenario: Attaching the pentynyl linker to a phenol-containing drug scaffold (Williamson Ether Synthesis).

Step 1: In-situ Hydrolysis & Activation (One-Pot Conversion to Tosylate) While the acetate is stable, it must be converted to a leaving group (Tosylate or Bromide) for alkylation.

-

Dissolve this compound in MeOH/H₂O (3:1). Add LiOH (2 eq). Stir 1h (Quantitative hydrolysis to 4-pentyn-1-ol).

-

Extract with DCM.

-

React the crude alcohol with TsCl (Tosyl chloride) and Pyridine in DCM to generate 4-pentyn-1-yl tosylate .

Step 2: Coupling to Scaffold

-

Reagents: Drug Scaffold (R-OH), 4-pentyn-1-yl tosylate, K₂CO₃, DMF (Anhydrous).

-

Reaction:

-

Dissolve Scaffold (1 eq) in DMF.

-

Add K₂CO₃ (3 eq) and stir for 15 min to generate the phenoxide.

-

Add 4-pentyn-1-yl tosylate (1.2 eq).

-

Heat to 60°C for 4–8 hours.

-

-

Workup: Dilute with water, extract with EtOAc. The product is Scaffold-O-(CH₂)₃-C≡CH .

Visualization: Metabolic Labeling Pathway[11][12]

The following diagram illustrates the "Acetate Masking" logic and the downstream Click Chemistry workflow.

Caption: Figure 1: Metabolic trajectory of this compound from cell entry to chemoselective ligation.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues in Alkyne Labeling

| Observation | Probable Cause | Corrective Action |

| High Background Fluorescence | Non-specific binding of Azide-dye. | Perform a "No-Alkyne" control. Wash protein precipitates extensively with MeOH. |

| No Signal | Esterase inactivity or Copper oxidation. | Ensure cells are viable. Use fresh Sodium Ascorbate (prepare daily). Increase THPTA:Cu ratio to 5:1. |

| Protein Precipitation | High Copper concentration. | Do not exceed 1 mM CuSO₄. Use THPTA or TBTA ligands to solubilize Cu(I). |

| Cell Toxicity | Probe concentration too high. | Titrate down to 20 µM. Acetate hydrolysis can slightly acidify cytosol; ensure buffering. |

References

-

Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. [Link]

- Foundational text on metabolic reporters including alkynols.

-